molecular formula C16H20O3S B4086111 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B4086111
M. Wt: 292.4 g/mol
InChI Key: VNSWWVDURHMVMH-UHFFFAOYSA-N
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Description

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with a thienyl group and two oxo groups. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the thienyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure but lacks the thienyl group.

    1,3-dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the spirocyclic unit.

    Bis(1,3-oxathiane) spiranes: Similar structure with different heteroatoms.

Uniqueness

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-dimethyl-1-thiophen-2-yl-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3S/c1-15(2)13(17)16(8-4-3-5-9-16)12(19-14(15)18)11-7-6-10-20-11/h6-7,10,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSWWVDURHMVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 2
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 3
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 4
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 5
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 6
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

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